Bifenthrin

Descripción

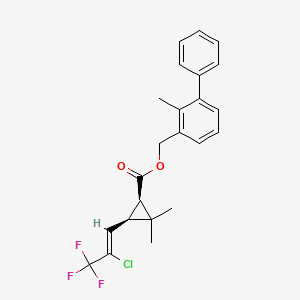

This compound is a carboxylic ester obtained by formal condensation of cis-3-(2-chloro-3,3,3-trifluoroprop-1-enyl)-2,2-dimethylcyclopropanecarboxylic acid and [(2-methyl-1,1'-biphenyl)-3-yl]methanol. It has a role as a pyrethroid ester insecticide and a pyrethroid ester acaricide. It is an organochlorine compound, an organofluorine compound and a cyclopropanecarboxylate ester. It is functionally related to a cis-chrysanthemic acid.

This compound is under investigation in clinical trial NCT01560247 (Percutaneous Recanalization in Ischemic Stroke Management in Europe Observational Registry).

This compound is a pyrethroid (type 1) insecticide that affects the nervous system of insects. Products containing this compound include Talstar, Capture, Brigade, Bifenthrine, Ortho Home Defense Max, and Scotts LawnPro Step 3. The this compound Molecule, a 4th generation pyrethroid, was discovered and developed by FMC Corporation Pty Ltd it. This compound is virtually insoluble in water with a solubility of 0.1 mg/l. Given its low solubility, this compound has high persistence in soil (half life = 7 days - 8 months) and consequently it is the longest residual termiticide currently registered on the market today. A pyrethroid is a synthetic chemical compound similar to the natural chemical pyrethrins produced by the flowers of pyrethrums (Chrysanthemum cinerariaefolium and C. coccineum). Pyrethroids are common in commercial products such as household insecticides and insect repellents. In the concentrations used in such products, they are generally harmless to human beings but can harm sensitive individuals. They are usually broken apart by sunlight and the atmosphere in one or two days, and do not significantly affect groundwater quality except for being toxic to fish. Insects with certain mutations in their sodium channel gene may be resistant to pyrethroid insecticides. (L811, L708, L860)

a type I pyrethroid

Structure

3D Structure

Propiedades

IUPAC Name |

(2-methyl-3-phenylphenyl)methyl (1R,3R)-3-[(Z)-2-chloro-3,3,3-trifluoroprop-1-enyl]-2,2-dimethylcyclopropane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22ClF3O2/c1-14-16(10-7-11-17(14)15-8-5-4-6-9-15)13-29-21(28)20-18(22(20,2)3)12-19(24)23(25,26)27/h4-12,18,20H,13H2,1-3H3/b19-12-/t18-,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMFRMAHOUUJSGP-IRHGGOMRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1C2=CC=CC=C2)COC(=O)C3C(C3(C)C)C=C(C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=CC=C1C2=CC=CC=C2)COC(=O)[C@@H]3[C@@H](C3(C)C)/C=C(/C(F)(F)F)\Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22ClF3O2 | |

| Record name | BIFENTHRIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18062 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9020160, DTXSID20891316 | |

| Record name | Bifenthrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9020160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (+)-(1R)-cis-Bifenthrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20891316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

422.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Bifenthrin is an off-white to pale tan waxy solid with a very faint slightly sweet odor. Used as a broad spectrum insecticide., Light brown liquid; [Merck Index] Light brown viscous liquid or off-white to pale tan solid; [HSDB] Off-white to tan solid with a mild sweet odor; [CAMEO] White powder; [MSDSonline], Off-white to pale tan waxy solid with a very faint slightly sweet odor. | |

| Record name | BIFENTHRIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18062 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Bifenthrin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3922 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | BIFENTHRIN | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/905 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Flash Point |

165 °C (329 °F) - closed cup, 165 °C (Tag open cup); 151 °C (Pensky Martens closed cup), 329 °F (closed cup) | |

| Record name | Bifenthrin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6568 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BIFENTHRIN | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/905 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Solubility |

In water, <1.0 ug/L /<1.0X10-3 mg/L/ at 20 °C, Solubility in water: <0.1 ppb, Soluble in methylene chloride, chloroform, acetone, ether, toluene; slightly soluble in heptane, methanol | |

| Record name | Bifenthrin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6568 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

Density: 1.2 g/cu m at 125 °C | |

| Record name | Bifenthrin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6568 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00000018 [mmHg], 1.78X10-3 mPa at 20 °C /1.335X10-8 mm Hg/, 1.335x10-8 mmHg | |

| Record name | Bifenthrin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3922 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Bifenthrin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6568 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BIFENTHRIN | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/905 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Color/Form |

Light brown viscous oil, Viscous liquid; crystalline or waxy solid, Off-white to pale tan waxy solid | |

CAS No. |

82657-04-3, 439680-76-9 | |

| Record name | BIFENTHRIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18062 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Bifenthrin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=82657-04-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1R)-cis-Bifenthrin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=439680-76-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bifenthrin [ANSI:BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082657043 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | kappa-Bifenthrin [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0439680769 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bifenthrin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15056 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Bifenthrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9020160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (+)-(1R)-cis-Bifenthrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20891316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclopropanecarboxylic acid, 3-[(1Z)-2-chloro-3,3,3-trifluoro-1-propen-1-yl]-2,2-dimethyl-, (2-methyl[1,1'-biphenyl]-3-yl)methyl ester, (1R,3R)-rel | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.120.070 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BIFENTHRIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6B66JED0KN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | KAPPA-BIFENTHRIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CNW4AM9VYX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Bifenthrin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6568 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BIFENTHRIN | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/905 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

69 °C, 156.2 °F | |

| Record name | Bifenthrin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6568 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BIFENTHRIN | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/905 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Bifenthrin on Voltage-Gated Sodium Channels

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bifenthrin, a synthetic pyrethroid insecticide, exerts its neurotoxic effects primarily by targeting voltage-gated sodium channels (VGSCs), which are crucial for the initiation and propagation of action potentials in neurons.[1][2][3] This technical guide provides a comprehensive overview of the molecular mechanism of action of this compound on these channels, detailing its effects on channel gating kinetics, its state-dependent interactions, and the structural basis of its binding. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this compound's neurotoxicity.

Core Mechanism of Action: Modulation of Channel Gating

This compound disrupts the normal functioning of voltage-gated sodium channels by profoundly altering their gating kinetics.[4][5] Unlike a simple channel blocker, this compound acts as a potent modulator, prolonging the open state of the channel. This leads to a persistent influx of sodium ions, causing membrane depolarization, repetitive neuronal firing, and eventual paralysis in target organisms.[6]

The primary electrophysiological manifestations of this compound's action on sodium channels are:

-

Induction of a Late Persistent Current: this compound causes a significant late current that persists for the duration of a depolarizing pulse.[4]

-

Generation of a Slowly-Decaying Tail Current: Upon repolarization of the membrane, this compound-modified channels deactivate much more slowly than unmodified channels, resulting in a characteristic slowly-decaying "tail current."[4][5]

-

Hyperpolarizing Shift in Voltage-Dependence of Activation and Inactivation: this compound causes a concentration-dependent shift in the voltage-dependence of both channel activation and inactivation to more hyperpolarized potentials.[4][7] This means that channels are more likely to open at resting membrane potentials and are more susceptible to inactivation.

-

Slowed Recovery from Inactivation: The time it takes for channels to recover from the inactivated state and become available to open again is significantly prolonged in the presence of this compound.[4]

This compound is classified as a mixed Type I/II pyrethroid. While it lacks the α-cyano group characteristic of Type II pyrethroids, it exhibits properties of both types.[8][9] It produces tremors, typical of Type I pyrethroids, but also shows some effects on inactivation that are more similar to Type II compounds.[9]

Quantitative Analysis of this compound's Effects

The following tables summarize the key quantitative data on the effects of this compound on voltage-gated sodium channels from various studies.

| Parameter | Value | Cell Type/Channel Isoform | Reference |

| Resting Modification | 25.3% modification at 10 µM | Rat cerebral cortical neurons | [4] |

| Use-Dependent Inhibition | ~64% inhibition of modification with 10-Hz pulse trains | Rat cerebral cortical neurons | [4] |

| EC50 for Tail Current | 1 - 2 µM | Human Nav1.8 | [9] |

| Effect on SCOs (EC50) | 58 nM (for a 2.7-fold increase in frequency) | Primary mouse cortical neurons | [10] |

| Effect on Gating Parameter | Observation | Cell Type/Channel Isoform | Reference |

| Steady-State Activation | Concentration-dependent hyperpolarizing shift | Rat cerebral cortical neurons | [4] |

| Steady-State Inactivation | Concentration-dependent hyperpolarizing shift | Rat cerebral cortical neurons | [4] |

| Recovery from Inactivation | Slowed | Rat cerebral cortical neurons | [4] |

State-Dependent Interaction and the Dual Receptor Model

A critical aspect of this compound's mechanism is its state-dependent interaction with the sodium channel. Evidence suggests that this compound can bind to and modify sodium channels in both the closed (resting) and open states.[4] However, the affinity for the open state is generally higher, leading to a "use-dependent" effect where the modification is enhanced by repetitive neuronal firing that increases the population of open channels.[4][11]

Molecular modeling and site-directed mutagenesis studies have led to the development of a dual pyrethroid-receptor site model on insect sodium channels.[12][13] This model proposes two distinct binding sites, designated PyR1 and PyR2, located at the interfaces between different domains of the channel protein.

-

PyR1: Located at the interface of domains II and III, involving the S4-S5 linker of domain II and the S5 and S6 segments of domains II and III.[12]

-

PyR2: Located at the interface of domains I and II.[13]

The simultaneous binding of pyrethroid molecules to both sites is thought to be necessary to effectively lock the channel in the open conformation.[12]

Experimental Protocols

The characterization of this compound's effects on voltage-gated sodium channels relies on several key experimental techniques.

Whole-Cell Patch-Clamp Electrophysiology

This is the primary technique used to measure the ion currents flowing through sodium channels in the membrane of a single neuron or a cell expressing a specific channel isoform.

Typical Protocol:

-

Cell Preparation: Cultured neurons (e.g., rat cerebral cortical neurons) or Xenopus oocytes injected with cRNA encoding a specific sodium channel α and β subunit are used.[2][4]

-

Recording Configuration: A glass micropipette filled with an internal solution is sealed onto the cell membrane to achieve a high-resistance "gigaseal." The membrane patch under the pipette is then ruptured to gain electrical access to the cell's interior (whole-cell configuration).

-

Voltage-Clamp Protocols: A series of voltage steps are applied to the cell membrane to control the channel's state and record the resulting sodium currents.

-

Steady-State Activation: From a holding potential of around -100 mV, depolarizing pulses of increasing amplitude (e.g., from -80 mV to +60 mV) are applied. The peak current at each voltage is measured to determine the voltage-dependence of activation.[1]

-

Steady-State Inactivation: A series of conditioning pre-pulses of varying voltages are applied for a prolonged duration (e.g., 50-500 ms) to induce inactivation, followed by a test pulse to a fixed depolarizing potential (e.g., 0 mV) to measure the fraction of available channels.[1]

-

Recovery from Inactivation: The membrane is depolarized to inactivate the channels, and then repolarized to a negative holding potential. Test pulses are applied at increasing time intervals after repolarization to measure the time course of recovery from inactivation.[14]

-

Use-Dependence: A train of short, high-frequency depolarizing pulses (e.g., 10 Hz) is applied to assess the cumulative effect of channel opening on this compound modification.[4]

-

-

Data Analysis: The recorded currents are analyzed to determine parameters such as current amplitude, time constants of activation and inactivation, and the voltage-dependence of gating.

Site-Directed Mutagenesis

This technique is used to identify the specific amino acid residues involved in this compound binding.

Typical Protocol:

-

Mutation Design: Based on molecular models of the sodium channel, specific amino acid residues within the putative binding sites (PyR1 and PyR2) are selected for mutation.[13]

-

Mutagenesis: The cDNA encoding the sodium channel is altered using PCR-based methods to replace the codon for the target amino acid with a codon for another amino acid (e.g., replacing a methionine with a valine).[15]

-

Expression and Functional Analysis: The mutated channel is then expressed in a system like Xenopus oocytes, and its sensitivity to this compound is compared to the wild-type channel using patch-clamp electrophysiology. A significant reduction in sensitivity suggests that the mutated residue is important for this compound binding.[15]

Visualizing the Mechanism of Action

The following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways and workflows involved in the action of this compound.

Caption: Signaling pathway of this compound's action on voltage-gated sodium channels.

Caption: Experimental workflow for characterizing this compound's effects on VGSCs.

Caption: Logical relationship of the dual receptor model for this compound action.

Conclusion

This compound's potent insecticidal activity is a direct consequence of its intricate interaction with voltage-gated sodium channels. By binding to dual receptor sites and modifying the channel's gating properties in a state-dependent manner, this compound effectively disrupts the precise control of neuronal excitability. The detailed understanding of this mechanism, including the quantitative effects on channel kinetics and the identification of the molecular binding sites, is essential for the development of novel insecticides with improved efficacy and selectivity, as well as for assessing the potential risks to non-target organisms. The experimental approaches outlined in this guide provide a robust framework for the continued investigation of pyrethroid neurotoxicity and the development of next-generation pest control agents.

References

- 1. Voltage-Gated Sodium Channels as Insecticide Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Molecular Biology of Insect Sodium Channels and Pyrethroid Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Exploring the Role of this compound in Recurrent Implantation Failure and Pregnancy Loss Through Network Toxicology and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Actions of the pyrethroid insecticide this compound on sodium channels expressed in rat cerebral cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. State-Dependent Modification of Voltage-Gated Sodium Channels by Pyrethroids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound Technical Fact Sheet [npic.orst.edu]

- 7. Nanomolar this compound Alters Synchronous Ca2+ Oscillations and Cortical Neuron Development Independent of Sodium Channel Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Pyrethroid neurotoxicity studies with this compound indicate a mixed Type I/II mode of action - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Nanomolar this compound alters synchronous Ca2+ oscillations and cortical neuron development independent of sodium channel activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. pnas.org [pnas.org]

- 13. Characterization of two kdr mutations at predicted pyrethroid receptor site 2 in the sodium channels of Aedes aegypti and Nilaparvata lugens - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Slow recovery from inactivation regulates the availability of voltage-dependent Na+ channels in hippocampal granule cells, hilar neurons and basket cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Interactions of pyrethroids with the voltage-gated sodium channel - Nottingham ePrints [eprints.nottingham.ac.uk]

Physicochemical Properties and Environmental Persistence of Bifenthrin: A Technical Guide

This technical guide provides a comprehensive overview of the core physicochemical properties and environmental persistence of bifenthrin, a synthetic pyrethroid insecticide. The information is intended for researchers, scientists, and professionals in drug development and environmental science, offering detailed data, experimental methodologies, and visual representations of key processes.

Physicochemical Properties

This compound is a non-polar molecule characterized by its low water solubility and high affinity for organic matter.[1] These properties significantly influence its environmental behavior and persistence. It is a white or pale tan waxy solid with a faint, slightly sweet odor.[2][3][4]

Table 1: Physicochemical Properties of this compound

| Property | Value | Conditions |

| Molecular Formula | C₂₃H₂₂ClF₃O₂ | |

| Molecular Weight | 422.9 g/mol | |

| CAS Number | 82657-04-3 | |

| Appearance | Off-white to pale tan waxy solid | |

| Melting Point | 68-71°C | [5][6] |

| Boiling Point | 320 - 350 °C | [7] |

| Vapor Pressure | 1.81 x 10⁻⁷ mmHg | at 25°C[8] |

| Water Solubility | < 1 µg/L (0.1 mg/L) | [3][8][9] |

| Octanol-Water Partition Coefficient (log Kow) | > 6.0 | [1][3][9] |

| Henry's Law Constant | 7.2 x 10⁻³ atm·m³/mol |

Environmental Persistence and Fate

This compound's strong adsorption to soil and sediment particles, coupled with its low water solubility, dictates its environmental persistence.[2][9] It has a low potential to contaminate groundwater due to its immobility in soil.[2][3][8] However, it can be transported to surface waters via runoff of soil particles to which it is adsorbed.[2][8]

Table 2: Environmental Persistence of this compound

| Compartment | Half-life (t₁/₂) | Conditions |

| Soil (Aerobic) | 97 - 250 days | Dependent on soil type[8] |

| Soil (Field Dissipation) | 122 - 345 days | [8] |

| Water (Aqueous Photolysis) | 276 - 416 days | [1][8] |

| Sediment (Aerobic) | 12 - 16 months | at 20°C[8] |

| Sediment (Anaerobic) | 8 - 16 months | at 20°C[8] |

| Bioconcentration Factor (BCF) in fish | 21,000 - 28,000 | Fathead minnows[8] |

| Soil Sorption Coefficient (Koc) | 1.31 x 10⁵ - 3.02 x 10⁵ | [8] |

This compound exhibits a high potential for bioaccumulation in aquatic organisms, as indicated by its high bioconcentration factor (BCF).[8] In fish, this is attributed to their slower metabolism of the compound.[2]

Figure 1: Environmental Fate and Transport of this compound.

Degradation Pathways

This compound degradation in the environment occurs through several pathways, including microbial degradation, photodegradation, and hydrolysis. The primary metabolic pathway in both mammals and the environment involves the hydrolysis of the ester linkage.[8]

-

Microbial Degradation: This is a significant pathway for this compound degradation in soil and sediment.[10]

-

Photodegradation: this compound is relatively stable to photolysis in water, with long half-lives.[1][8]

-

Hydrolysis: this compound is stable to abiotic hydrolysis at neutral and acidic pH but can be labile at higher pH.[8][9][11]

The main degradation pathway results in the formation of 4'-hydroxy this compound.[2] In mammals, this compound is rapidly metabolized in the liver, primarily through hydrolysis of the ester bond, followed by oxidation.[2][8]

Figure 2: Primary Degradation Pathways of this compound.

Experimental Protocols

The determination of physicochemical properties and environmental fate parameters for pesticides like this compound generally follows standardized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).

4.1 Water Solubility (OECD Guideline 105)

The column elution method is commonly used for substances with low solubility like this compound.

-

Preparation: A solid support material (e.g., glass beads) is coated with an excess of this compound.

-

Column Packing: The coated support is packed into a chromatography column.

-

Elution: Water is passed through the column at a constant temperature and slow flow rate to ensure saturation.

-

Analysis: The concentration of this compound in the eluted water is measured using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC).

-

Equilibrium: Elution continues until the concentration of this compound in the eluate is constant, indicating that the water is saturated.

4.2 Octanol-Water Partition Coefficient (Kow) (OECD Guideline 107/117)

The Shake Flask method or HPLC method is used. Given this compound's very high Kow, the HPLC method is often preferred.

-

HPLC System Setup: A reverse-phase HPLC column (e.g., C18) is used with a mobile phase of a water-miscible organic solvent (e.g., methanol) and water.

-

Calibration: A series of reference compounds with known log Kow values are injected, and their retention times are recorded. A calibration curve of log retention time versus log Kow is created.

-

Sample Analysis: this compound is injected into the HPLC system under the same conditions.

-

Calculation: The retention time of this compound is used to calculate its log Kow from the calibration curve.

4.3 Soil Sorption/Desorption (OECD Guideline 106)

The batch equilibrium method is employed to determine the soil sorption coefficient (Koc).

-

Soil Selection: A range of characterized soils with varying organic carbon content, pH, and texture are used.

-

Solution Preparation: A solution of this compound in a calcium chloride solution (to mimic soil solution) is prepared.

-

Equilibration: Weighed amounts of soil are mixed with the this compound solution in centrifuge tubes. The tubes are agitated for a period sufficient to reach equilibrium (e.g., 24-48 hours) at a constant temperature.

-

Separation: The soil and aqueous phases are separated by centrifugation.

-

Analysis: The concentration of this compound remaining in the aqueous phase is determined. The amount adsorbed to the soil is calculated by the difference from the initial concentration.

-

Calculation: The soil-water distribution coefficient (Kd) is calculated. The organic carbon-normalized sorption coefficient (Koc) is then determined by dividing Kd by the fraction of organic carbon in the soil.

Figure 3: Experimental Workflow for a Soil Half-Life Study.

References

- 1. hardyhenryservices.com [hardyhenryservices.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. EXTOXNET PIP - this compound [extoxnet.orst.edu]

- 4. This compound | Occupational Safety and Health Administration [osha.gov]

- 5. This compound | CAS#:82657-04-3 | Chemsrc [chemsrc.com]

- 6. 82657-04-3 | CAS DataBase [m.chemicalbook.com]

- 7. simonisbv.nl [simonisbv.nl]

- 8. This compound Technical Fact Sheet [npic.orst.edu]

- 9. fao.org [fao.org]

- 10. researchgate.net [researchgate.net]

- 11. This compound CAS#: 82657-04-3 [m.chemicalbook.com]

Toxicological Profile and Biological Effects of Bifenthrin in Mammals: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bifenthrin is a synthetic pyrethroid insecticide widely used in agricultural and residential settings. Its widespread use necessitates a thorough understanding of its toxicological profile and biological effects in mammals to assess potential risks to human health and the environment. This technical guide provides a comprehensive overview of the current scientific knowledge on this compound's impact on mammalian systems, with a focus on quantitative data, experimental methodologies, and key signaling pathways.

Chemical Identity of this compound

This compound, chemically known as (2-methyl[1,1'-biphenyl]-3-yl)methyl 3-(2-chloro-3,3,3-trifluoro-1-propen-1-yl)-2,2-dimethylcyclopropanecarboxylate, is a type I pyrethroid, meaning it lacks an α-cyano group in its structure.

Uses and Environmental Fate

This compound is utilized to control a broad spectrum of pests on various crops, as well as for termite control and in household insecticides. Due to its lipophilic nature, it has a tendency to bind to soil and sediment, which can lead to persistence in the environment and potential for bioaccumulation.

Toxicokinetics

Absorption

This compound can be absorbed through oral, dermal, and inhalation routes of exposure. Following oral administration in rats, a significant portion of the dose is absorbed, with peak plasma concentrations observed within a few hours.

Distribution

Once absorbed, this compound distributes to various tissues, with a higher affinity for adipose tissue due to its lipophilicity. Residues have also been detected in the skin, liver, and nervous system.

Metabolism

The primary metabolic pathway for this compound in mammals is hydrolysis of the ester linkage, followed by oxidation. The cytochrome P450 enzyme system in the liver plays a crucial role in its metabolism.

Excretion

Metabolites of this compound are primarily excreted in the feces, with a smaller proportion eliminated in the urine. The elimination half-life is relatively short, indicating that it does not tend to bioaccumulate significantly in the long term.

Toxicological Profile

Acute Toxicity

This compound exhibits moderate to high acute toxicity in mammals, depending on the route of administration and the species.

Table 1: Acute Toxicity of this compound in Mammals

| Species | Route | Parameter | Value (mg/kg) | Reference |

| Rat (male) | Oral | LD50 | 70 | [1] |

| Rat (female) | Oral | LD50 | 54 | [1] |

| Mouse (male) | Oral | LD50 | 43.5 | [2] |

| Mouse (female) | Oral | LD50 | 42.5 | [2] |

| Rabbit | Dermal | LD50 | >2000 | [1] |

| Rat | Inhalation | LC50 | 0.8 mg/L (4h) |

Subchronic and Chronic Toxicity

Repeated exposure to this compound can lead to a range of adverse effects, with the nervous system being a primary target.

Table 2: Subchronic and Chronic Toxicity of this compound in Mammals

| Species | Duration | Route | NOAEL (mg/kg/day) | LOAEL (mg/kg/day) | Key Effects at LOAEL | Reference |

| Rat | 90-day | Oral (diet) | 3.8 | 7.5 | Tremors | [3] |

| Dog | 90-day | Oral (capsule) | 2.5 | 5.0 | Tremors, ataxia | [3] |

| Rat | 2-year | Oral (diet) | 3.0 | 6.1 | Tremors, reduced body weight | [4] |

| Dog | 1-year | Oral (capsule) | 1.5 | 3.0 | Tremors | [3] |

| Rabbit | 21-day | Dermal | 88 | 442 | Muscle incoordination, tremors | [5] |

Neurotoxicity

The primary mechanism of this compound-induced neurotoxicity involves its interaction with voltage-gated sodium channels in neurons.

This compound binds to the voltage-gated sodium channels, delaying their inactivation and leading to a persistent influx of sodium ions. This results in prolonged neuronal excitation, repetitive firing, and ultimately, paralysis. Although classified as a Type I pyrethroid, some studies suggest this compound exhibits mixed Type I/II characteristics.

The most common clinical signs of this compound neurotoxicity in mammals include tremors, hypersensitivity to stimuli, ataxia, and in severe cases, convulsions and paralysis.

Carcinogenicity

The carcinogenic potential of this compound has been evaluated in long-term studies in rodents. The U.S. EPA has classified this compound as a Group C, possible human carcinogen.[6]

Table 3: Carcinogenicity Studies of this compound in Mammals

| Species | Duration | Doses (ppm in diet) | Findings | Reference |

| Mouse (male) | 20 months | 0, 50, 200, 500, 600 | Increased incidence of urinary bladder tumors (leiomyosarcomas) at the highest dose. Increased incidence of liver adenoma and adenocarcinoma at 200, 500, and 600 ppm. | [6] |

| Mouse (female) | 20 months | 0, 50, 200, 500, 600 | Increased incidence of bronchioalveolar adenomas and adenocarcinomas. | [6] |

| Rat | 2 years | 0, 12, 50, 100, 200 | No evidence of carcinogenicity. | [6] |

Genotoxicity

This compound has been evaluated in a battery of in vitro and in vivo genotoxicity assays. The overall evidence suggests that this compound is unlikely to be genotoxic.

Table 4: Genotoxicity Studies of this compound

| Assay | Test System | Metabolic Activation | Result | Reference |

| Ames Test | S. typhimurium | With & Without | Negative | [7] |

| Chromosomal Aberration | Chinese Hamster Ovary (CHO) cells | With & Without | Negative | [8] |

| Mouse Lymphoma Assay | L5178Y cells | With & Without | Marginally Positive | [4] |

| Unscheduled DNA Synthesis | Rat hepatocytes | N/A | Weakly Positive (in vitro only) |

Reproductive and Developmental Toxicity

Studies in rats and rabbits have been conducted to assess the potential for this compound to cause reproductive and developmental effects.

Table 5: Reproductive and Developmental Toxicity of this compound in Mammals

| Species | Study Type | NOAEL (mg/kg/day) | LOAEL (mg/kg/day) | Key Effects | Reference |

| Rat | Two-generation reproduction | Parental: 3.0; Offspring: 3.0 | Parental: 5.0; Offspring: 5.0 | Reduced body weights, tremors | [2] |

| Rat | Developmental | Maternal: 1.0; Developmental: 1.0 | Maternal: 2.0; Developmental: 2.0 | Maternal tremors; increased incidence of hydroureter in fetuses | |

| Rabbit | Developmental | Maternal: 2.67; Developmental: >8.0 | Maternal: 4.0 | Maternal head and forelimb twitching | [1] |

Biological Effects

Effects on the Nervous System

As discussed under neurotoxicity, this compound's primary effect is on the nervous system, leading to the characteristic signs of pyrethroid poisoning.

Effects on the Liver

The liver is a target organ for this compound toxicity, with effects ranging from enzyme induction to oxidative stress and apoptosis.[9][10] Studies have shown that this compound can induce hepatotoxicity, although overt clinical signs of liver damage may not always be present.[1][6]

Effects on the Immune System

Evidence suggests that this compound can modulate the immune system. Studies in mice have shown that exposure can lead to alterations in spleen and thymus weights and changes in the expression of cytokine genes.[11]

Endocrine Disruption

This compound has been identified as a potential endocrine-disrupting chemical. It has been shown to have estrogenic and anti-estrogenic activities and can interfere with the hypothalamic-pituitary-gonadal axis.[12]

Oxidative Stress

This compound exposure has been demonstrated to induce oxidative stress in various tissues, including the liver, kidneys, and brain.[13][14] This is characterized by an imbalance between the production of reactive oxygen species (ROS) and the antioxidant defense system.[15][16]

Experimental Protocols

Acute Oral Toxicity Study (e.g., OECD TG 423)

This guideline describes a stepwise procedure with the use of a minimum number of animals to obtain sufficient information on the acute toxicity of a substance.[5]

-

Test Animals: Typically rats or mice.

-

Dosing: A single oral dose administered by gavage. The starting dose is selected from one of four fixed levels (5, 50, 300, and 2000 mg/kg body weight).

-

Procedure: A stepwise approach is used where the outcome of dosing a small number of animals determines the next step.

-

Observations: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for up to 14 days.

-

Endpoint: The test allows for the classification of the substance into one of the GHS categories for acute oral toxicity.

90-Day Oral Toxicity Study in Rodents (e.g., OECD TG 408)

This study provides information on the potential health hazards arising from repeated exposure to a substance over a prolonged period.[17]

-

Test Animals: Typically rats.

-

Dosing: The test substance is administered daily in graduated doses to several groups of animals (usually 3 dose levels and a control) for 90 days. Administration can be via the diet, drinking water, or gavage.[17]

-

Observations: Daily clinical observations, weekly body weight and food/water consumption measurements. Hematology, clinical biochemistry, and urinalysis are performed at the end of the study.

-

Pathology: Gross necropsy and histopathology of major organs and tissues are conducted.

-

Endpoint: Determination of the No-Observed-Adverse-Effect Level (NOAEL) and the Lowest-Observed-Adverse-Effect Level (LOAEL).

In Vitro Chromosomal Aberration Test (e.g., OECD TG 473)

This test is used to identify substances that cause structural chromosomal aberrations in cultured mammalian cells.[3][18]

-

Test System: Cultured mammalian cells, such as Chinese Hamster Ovary (CHO) cells or human lymphocytes.[18][19]

-

Procedure: Cells are exposed to the test substance at a minimum of three concentrations, with and without metabolic activation (S9 mix), for a defined period.[18]

-

Analysis: Cells are harvested at metaphase, and chromosomes are examined microscopically for structural aberrations (e.g., breaks, gaps, exchanges).

-

Endpoint: A substance is considered positive if it induces a statistically significant, dose-dependent increase in the number of cells with chromosomal aberrations.[19]

Neurotoxicity Assessment (Functional Observational Battery - FOB)

The FOB is a non-invasive screening tool used to detect and characterize neurotoxic effects in rodents.[20][21]

-

Test Animals: Typically rats.

-

Procedure: A series of standardized observations and manipulations are performed to assess various neurological functions.

-

Endpoints Measured:

-

Autonomic function: Salivation, lacrimation, pupil size.

-

Neuromuscular function: Gait, posture, grip strength, landing foot splay.

-

Sensorimotor function: Response to stimuli (e.g., touch, sound).

-

Behavioral parameters: Arousal level, stereotypy, vocalizations.

-

Motor activity: Quantified using an automated activity monitoring system.[2]

-

-

Timing: Assessments are typically conducted at the time of peak effect following acute exposure, and at multiple time points during subchronic or chronic studies.

Assessment of Oxidative Stress Markers

-

Sample Collection: Tissues of interest (e.g., liver, brain) are collected and homogenized.

-

Lipid Peroxidation Assay: Malondialdehyde (MDA) levels, a marker of lipid peroxidation, can be measured using the thiobarbituric acid reactive substances (TBARS) assay.

-

Antioxidant Enzyme Assays: The activities of key antioxidant enzymes are determined spectrophotometrically:

-

Superoxide Dismutase (SOD): Measures the inhibition of the reduction of a suitable substrate (e.g., nitroblue tetrazolium).

-

Catalase (CAT): Measures the decomposition of hydrogen peroxide.

-

Glutathione Peroxidase (GPx): Measures the rate of oxidation of glutathione.

-

-

Data Analysis: Enzyme activities and MDA levels in treated groups are compared to control groups to assess the extent of oxidative stress.

Conclusion

This compound exhibits a multifaceted toxicological profile in mammals. Its primary mode of action is neurotoxicity through the disruption of voltage-gated sodium channels, leading to characteristic clinical signs. The liver is also a significant target organ, with effects mediated through oxidative stress and apoptosis. While generally not considered genotoxic, its classification as a possible human carcinogen warrants attention. Furthermore, emerging evidence points towards its potential as an endocrine disruptor and immunotoxicant. A thorough understanding of these toxicological endpoints and the underlying mechanisms is crucial for accurate risk assessment and the development of strategies to mitigate potential adverse health effects in exposed populations. The experimental protocols and data presented in this guide provide a foundational resource for researchers and professionals in the fields of toxicology and drug development.

References

- 1. researchgate.net [researchgate.net]

- 2. Multilevel evaluations of potential liver injury of this compound - East China Normal University [pure.ecnu.edu.cn:443]

- 3. oecd.org [oecd.org]

- 4. nucro-technics.com [nucro-technics.com]

- 5. oecd.org [oecd.org]

- 6. Multilevel evaluations of potential liver injury of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Chromosome Aberration Test in vitro - Eurofins Deutschland [eurofins.de]

- 8. apps.who.int [apps.who.int]

- 9. researchgate.net [researchgate.net]

- 10. Regulation of TGF-β1, PI3K/PIP3/Akt, Nrf-2/Keap-1 and NF-κB signaling pathways to avert this compound induced hepatic injury: A palliative role of daidzein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. oecd.org [oecd.org]

- 14. researchgate.net [researchgate.net]

- 15. This compound induces changes in clinical poisoning symptoms, oxidative stress, DNA damage, histological characteristics, and transcriptome in Chinese giant salamander (Andrias davidianus) larvae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Effect of this compound on oxidative stress parameters in the liver, kidneys, and lungs of rats | Semantic Scholar [semanticscholar.org]

- 17. Repeated dose 90-days oral toxicity study in rodents (OECD 408: 2018). - IVAMI [ivami.com]

- 18. catalog.labcorp.com [catalog.labcorp.com]

- 19. Oced 473 chromosomal aberration | PPTX [slideshare.net]

- 20. Comparative functional observational battery study of twelve commercial pyrethroid insecticides in male rats following acute oral exposure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Evaluation of effect profiles: Functional Observational Battery outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]

Bifenthrin's Role as an Endocrine-Disrupting Chemical: A Technical Guide

Introduction

Bifenthrin is a third-generation synthetic pyrethroid insecticide widely utilized in agricultural and residential settings for its high efficacy and broad-spectrum activity against various pests.[1] Its primary insecticidal mode of action involves the disruption of the nervous system by prolonging the opening of voltage-gated sodium channels, leading to repetitive neuronal firing, paralysis, and death of the target organism.[2][3][4] Beyond its intended neurotoxic effects, a substantial body of evidence has classified this compound as an endocrine-disrupting chemical (EDC).[4][5][6] EDCs are exogenous substances that interfere with the synthesis, secretion, transport, binding, action, or elimination of natural hormones in the body that are responsible for the maintenance of homeostasis, reproduction, development, and/or behavior.[7]

This technical guide provides an in-depth analysis of this compound's role as an EDC, focusing on its interactions with key endocrine pathways, including the Hypothalamic-Pituitary-Gonadal (HPG), Hypothalamic-Pituitary-Thyroid (HPT), and Hypothalamic-Pituitary-Adrenal (HPA) axes. It summarizes quantitative data from pivotal studies, details experimental methodologies, and provides visual representations of the core signaling pathways and workflows to support researchers, scientists, and drug development professionals.

Mechanisms of Endocrine Disruption

This compound exerts its endocrine-disrupting effects through multiple mechanisms, often exhibiting conflicting activities (e.g., estrogenic vs. anti-estrogenic) depending on the biological system, developmental stage, and whether the parent compound or its metabolites are being assessed.[2][8][9]

Estrogenic and Anti-Estrogenic Activity

This compound's interaction with the estrogen signaling pathway is complex and appears contradictory across different experimental models.

-

In Vivo Estrogenic Effects: Several studies on fish have demonstrated that this compound or its metabolites can act as estrogen receptor (ER) agonists.[8][9] Exposure to environmentally relevant concentrations (ng/L to µg/L) of this compound induces the expression of estrogen-responsive proteins, such as vitellogenin (VTG) and choriogenin (Chg), in male or juvenile fish, which are normally produced only in females.[2][8][10]

-

In Vitro Anti-Estrogenic Effects: In contrast, some in vitro assays using cultured mammalian cells have shown this compound to act as an ER antagonist.[2][8] For instance, in the Chemical Activated Luciferase Gene Expression (CALUX) assay with a human breast cancer cell line (BG-1), this compound inhibited the estrogenic response.[8][9][11]

-

Receptor Binding: Molecular docking studies predict that this compound enantiomers can fit within the ligand-binding domains of both human estrogen receptor alpha (ERα) and beta (ERβ), though with a lower binding affinity compared to the endogenous ligand, 17β-estradiol (E2).[12][13]

-

Enantioselectivity: The estrogenic potential of this compound is enantioselective. Studies using the E-SCREEN assay (human breast carcinoma MCF-7 cell proliferation) and in vivo vitellogenin induction in Japanese medaka have shown that the 1S-cis-bifenthrin enantiomer possesses significantly greater estrogenic activity than the 1R-cis-bifenthrin enantiomer.[3][14] This proliferation was blockable by the ER antagonist ICI 182,780, confirming an ER-mediated pathway.[14]

| Study Type | Model System | This compound Concentration | Key Quantitative Finding | Reference |

| In Vivo | Juvenile Menidia beryllina (fish) | 1, 10, 100 ng/L | Significant increase in whole-body choriogenin (Chg) compared to controls. | [8][9] |

| In Vivo | Juvenile Zebrafish (Danio rerio) | 0.34 and 3.1 µg/L | Significant 2-fold and 4.5-fold increases in ERβ1 expression, respectively. | [2] |

| In Vivo | Japanese Medaka (Oryzias latipes) | 10 ng/mL | 1S-cis-BF induced a VTG response ~123 times greater than the 1R-enantiomer. | [3][14] |

| In Vitro | Human Breast Carcinoma (MCF-7) Cells | Not specified | 1S-cis-BF had a relative proliferative effect of 74.2% vs. 20.9% for 1R-cis-BF. | [3][14] |

| In Vitro | CALUX-ER Cell System | 1 to 100 ng/L | Acted as an anti-estrogen, showing ER antagonism. | [2][8] |

| Molecular Docking | Human Hormone Receptors | N/A | Binding Energy to ESRα: -8.1 kcal/mol (compared to -9.9 for Estradiol). | [12] |

Disruption of the Hypothalamic-Pituitary-Gonadal (HPG) Axis

This compound is a known dysregulator of the HPG axis, which governs reproductive function and steroid hormone production.[4][7][15] A primary mechanism for this disruption is through the modulation of the dopaminergic system, which negatively regulates the HPG axis in fish.[15][16][17]

Dopamine inhibits the release of Gonadotropin-Releasing Hormone (GnRH) from the hypothalamus, which in turn controls the synthesis of Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH) in the pituitary.[2][16] By interfering with dopamine signaling, this compound can cause downstream alterations in gonadal hormone synthesis.[17]

-

Effects in Fish: Studies in salmonids and zebrafish have shown that this compound exposure alters the expression of dopamine receptors and key HPG axis genes, leading to changes in sex steroid levels.[16][18][19] For example, exposure of rainbow trout to this compound resulted in decreased dopamine receptor D2A mRNA expression and a trend toward increased plasma E2.[2] In Chinook salmon fry, this compound exposure at 11°C caused significant reductions in testosterone and estradiol.[19]

-

Effects in Mammals: In vitro studies using rat ovarian granulosa cells demonstrated that this compound inhibits LH-inducible ovulatory gene expression (e.g., StAR, CYP19a1, PTGS2) and blocks the accumulation of prostaglandin E2 (PGE2), suggesting it may increase the risk of ovulatory dysfunction in females.[1][20]

| Model System | This compound Concentration | Key Quantitative Finding | Reference | | :--- | :--- | :--- | :--- | :--- | | Juvenile Zebrafish (Danio rerio) | 0.34 µg/L | 31-fold decrease in Tyrosine Hydroxylase (TH) mRNA; 33-fold decrease in Dopamine Receptor 1 (DR1) mRNA in embryos. |[2] | | Rat Ovarian Granulosa Cells | 10, 25, 50 µM | Dose-dependent inhibition of LH-induced expression of ovulatory genes (e.g., StAR, PR, PTGS2). |[1] | | Maternal Mice (oral admin.) | 15 mg/kg (1S-cis-BF) | Significant decrease in StAR and P450-17α mRNA in testes of male offspring. |[21] | | Chinook Salmon (O. tshawytscha) Fry | 1.5 µg/L | Significant reduction in whole-body testosterone and estradiol levels at 11°C. |[19] |

Disruption of the Hypothalamic-Pituitary-Thyroid (HPT) Axis

This compound is also recognized as a disruptor of the HPT axis, which is critical for metabolism, growth, and development.[4][6][7]

-

Effects in Fish: Studies in zebrafish embryos have shown that this compound exposure can alter thyroid hormone (TH) levels (T3 and T4).[22][23] It also upregulates the transcription of multiple genes essential to the HPT axis, including thyroid peroxidase (tpo), deiodinases (dio1, dio2), thyroid hormone receptors (thra, thrb), and the transporter transthyretin (ttr).[24][25] this compound is considered a potent thyroid-disruptive insecticide, with effective concentrations in the low µg/L range.[22][25]

-

Receptor Binding: Molecular docking analyses have revealed a strong binding affinity of this compound to thyroid hormone receptors TRα and TRβ, suggesting a direct interaction with the receptor is a possible mechanism of disruption.[12]

| Model System | This compound Concentration | Key Quantitative Finding | Reference | | :--- | :--- | :--- | :--- | :--- | | Zebrafish (Danio rerio) | 0.1 µg/L | Considered an effective concentration for thyroid disruption. |[22][25] | | Zebrafish (Danio rerio) | 1, 3, 10 µg/L | Influenced levels of T3 and T4 and upregulated HPT-axis related genes (tpo, dio1, thra, etc.). |[23][24] | | Molecular Docking | Human Hormone Receptors | N/A | Binding Energy to TRα: -8.8 kcal/mol; Binding Energy to TRβ: -10.3 kcal/mol. |[12] |

Disruption of Steroidogenesis

Beyond receptor-mediated effects, this compound can directly interfere with the synthesis of steroid hormones, including glucocorticoids (cortisol) and mineralocorticoids (aldosterone).

-

Mechanism of Inhibition: In vitro studies using the human H295R adrenocortical carcinoma cell line have shown that cis-bifenthrin inhibits the biosynthesis of both cortisol and aldosterone.[26] The proposed mechanism involves the disruption of the cyclic adenosine monophosphate (cAMP) signaling pathway. By reducing intracellular cAMP levels, this compound suppresses the expression of key steroidogenic genes, most notably the Steroidogenic Acute Regulatory Protein (StAR), which is the rate-limiting step in steroid hormone production.[7][26]

| Model System | This compound Concentration | Key Quantitative Finding | Reference | | :--- | :--- | :--- | :--- | :--- | | Human H295R Adrenal Cells | Not specified | Significantly reduced intracellular cAMP levels and prohibited protein levels of StAR. |[26] | | Trophoblast Cells (in vitro) | Not specified | Significantly altered expression of selected steroidogenic genes; S-BF had greater effects than R-BF. |[27][28] |

Experimental Protocols & Methodologies

The findings described above are based on a variety of in vivo, in vitro, and in silico experimental designs.

In Vivo Fish Bioassay (e.g., for Estrogenicity)

This protocol is typical for assessing the estrogenic potential of a chemical in an aquatic vertebrate model.

-

Test Organism: Juvenile fish of a species known to be sensitive to EDCs, such as Inland Silverside (Menidia beryllina) or Zebrafish (Danio rerio).[8][10]

-

Acclimation: Fish are acclimated to laboratory conditions (temperature, salinity, photoperiod) for a specified period before exposure.

-

Exposure: A static-renewal or flow-through aqueous exposure is conducted for a defined duration (e.g., 14 days).[8] Test concentrations are selected to span environmentally relevant levels (e.g., 1, 10, 100 ng/L for this compound) and include a negative (vehicle) control and a positive control (e.g., 17α-ethinylestradiol, EE2).[8][9]

-

Sample Collection: At the end of the exposure, fish are euthanized, and tissues (e.g., whole body, liver, gonads) are collected and flash-frozen or processed for analysis.

-

Endpoint Analysis: Whole-body homogenate is analyzed for estrogen-responsive proteins like choriogenin or vitellogenin using a species-specific Enzyme-Linked Immunosorbent Assay (ELISA). Gene expression analysis (qPCR) may also be performed on target tissues.

In Vitro Cell-Based Assay (e.g., CALUX)

This protocol is used to determine if a chemical can activate or inhibit a specific nuclear receptor signaling pathway in a controlled cellular environment.

-

Cell Line: A human cell line (e.g., BG-1 ovarian cancer cells) that is stably transfected with a reporter gene construct. The construct contains an estrogen-responsive element (ERE) linked to a luciferase reporter gene.[8]

-

Cell Culture and Dosing: Cells are cultured under standard conditions and then treated with a range of this compound concentrations, along with appropriate controls (vehicle, positive control like E2, and antagonist control).

-

Incubation: Cells are incubated for a period (e.g., 24 hours) to allow for receptor binding, gene transcription, and protein expression.

-

Lysis and Luciferase Assay: Cells are lysed, and the luciferase activity is measured using a luminometer. The amount of light produced is directly proportional to the activation of the estrogen receptor.

-

Data Analysis: Results are expressed as a percentage of the response induced by the positive control (E2). A response significantly lower than the control indicates antagonism.

In Silico Molecular Docking

This computational method predicts the binding affinity between a ligand (this compound) and a target protein (hormone receptor).

-

Software: Computational docking software such as AutoDock Vina is commonly used.[12]

-

Target Preparation: The 3D crystal structure of the target receptor (e.g., ERα, TRβ) is obtained from a protein database (e.g., PDB). The binding pocket is defined.

-

Ligand Preparation: The 3D structure of this compound is generated and optimized for docking.

-

Docking Simulation: The software systematically places the ligand in the receptor's binding site in multiple conformations and calculates the binding energy for each pose.

-

Analysis: The most favorable binding pose is identified, and its binding affinity (typically in kcal/mol) is recorded. This value is compared to that of the receptor's natural ligand to estimate binding potential.

| Target Receptor | This compound Binding Affinity (kcal/mol) | Natural Ligand Binding Affinity (kcal/mol) | Reference |

| Estrogen Receptor α (ESRα) | -8.1 | -9.9 (17β-Estradiol) | [12] |

| Estrogen Receptor β (ESRβ) | -6.8 | Not Reported | [12] |

| Thyroid Receptor α (TRα) | -8.8 | -9.5 (Triiodothyronine) | [12] |

| Thyroid Receptor β (TRβ) | -10.3 | -10.6 (Triiodothyronine) | [12] |

| Pregnane X Receptor (PXR) | -10.6 | Not Reported | [12] |

| Progesterone Receptor (PGR) | -6.6 | Not Reported | [12] |

Conclusion

This compound is a multifaceted endocrine-disrupting chemical that impacts several critical hormonal pathways. The evidence clearly indicates its ability to interfere with estrogen, thyroid, and steroidogenic signaling through a combination of receptor binding, modulation of gene expression, and disruption of intracellular signaling cascades.

Key takeaways for researchers include:

-

Complex Mode of Action: this compound exhibits both estrogenic (in vivo) and anti-estrogenic (in vitro) properties, highlighting the importance of using integrated testing strategies and considering the role of metabolism.[8]

-

Potent HPG and HPT Disruption: It dysregulates the HPG and HPT axes at environmentally relevant concentrations, particularly in aquatic species, by interfering with dopaminergic and thyroid hormone signaling.[15][17][22]

-

Enantioselectivity is Critical: The biological activity of this compound is enantiomer-specific, with the 1S-cis isomer often showing greater endocrine-disrupting potential.[3][21] Future risk assessments should consider the stereoisomers individually.

-

Direct Inhibition of Hormone Synthesis: this compound can directly inhibit the production of essential steroid hormones by targeting the cAMP signaling pathway, a mechanism distinct from receptor-mediated effects.[26]

This guide underscores the complexity of this compound's endocrine activity. Further research is necessary to fully elucidate the human health implications of exposure and to reconcile the differences observed between in vitro and in vivo models.

References

- 1. Disrupting effects of this compound on ovulatory gene expression and prostaglandin synthesis in rat ovarian granulosa cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effects of this compound exposure on the estrogenic and dopaminergic pathways in zebrafish embryos and juveniles | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]

- 3. researchgate.net [researchgate.net]

- 4. Transcriptomic and Histopathological Effects of this compound to the Brain of Juvenile Rainbow Trout (Oncorhynchus mykiss) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. mdpi.com [mdpi.com]

- 8. The in vivo estrogenic and in vitro anti-estrogenic activity of permethrin and this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The in vivo estrogenic and in vitro anti-estrogenic activity of permethrin and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Exploring the Role of this compound in Recurrent Implantation Failure and Pregnancy Loss Through Network Toxicology and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 13. escholarship.org [escholarship.org]

- 14. Enantioselectivity in estrogenic potential and uptake of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Effects of this compound exposure on the estrogenic and dopaminergic pathways in zebrafish embryos and juveniles | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]

- 17. researchgate.net [researchgate.net]

- 18. Effects of this compound exposure on the estrogenic and dopaminergic pathways in zebrafish embryos and juveniles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. The effects of this compound and temperature on the endocrinology of juvenile Chinook salmon - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. Exposure of maternal mice to cis-bifenthrin enantioselectively disrupts the transcription of genes related to testosterone synthesis in male offspring - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Effects of Insecticide and Herbicides on Thyroid Disturbances in Zebrafish [mdpi.com]

- 23. biomedres.us [biomedres.us]

- 24. Frontiers | Pesticides With Potential Thyroid Hormone-Disrupting Effects: A Review of Recent Data [frontiersin.org]

- 25. Effects of Insecticide and Herbicides on Thyroid Disturbances in Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Cis-bifenthrin inhibits cortisol and aldosterone biosynthesis in human adrenocortical H295R cells via cAMP signaling cascade - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. pubs.acs.org [pubs.acs.org]

- 28. Disruption of the hormonal network and the enantioselectivity of this compound in trophoblast: maternal-fetal health risk of chiral pesticides - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis Pathways and Isomeric Composition of Bifenthrin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bifenthrin is a potent, broad-spectrum pyrethroid insecticide and acaricide widely used in agricultural and residential applications.[1] As a synthetic derivative of naturally occurring pyrethrins, this compound exhibits high efficacy against a range of pests. This technical guide provides a comprehensive overview of the synthesis pathways for this compound and its key intermediates, along with a detailed analysis of its complex isomeric composition. The information is intended to serve as a valuable resource for researchers, chemists, and professionals involved in pesticide development and manufacturing.

Isomeric Composition of this compound

This compound is a chiral molecule with multiple stereoisomers, and its biological activity is highly dependent on its isomeric form. Commercial this compound is a specific mixture of isomers, with the composition carefully controlled during manufacturing to maximize efficacy and minimize off-target effects.

The isomeric composition of technical grade this compound is typically characterized by the ratios of its geometric (Z/E) and diastereomeric (cis/trans) isomers, as well as its enantiomeric composition.

| Isomer Type | Predominant Isomer | Typical Composition | Reference |

| Geometric Isomer | Z-isomer | ~97% - 99.7% | [2] |

| Diastereomer | cis-isomer | >97% | |

| Enantiomer (of cis-isomer) | 1R-cis and 1S-cis | Racemic mixture | [3] |

Biological Activity of Enantiomers:

The enantiomers of the cis-isomer exhibit significantly different biological activities. The 1R-cis enantiomer is substantially more effective as a pesticide, while the 1S-cis enantiomer has been reported to be more toxic to humans.[4]

Synthesis Pathways of this compound